3-Bromo-1-methylisoquinoline
Overview
Description
3-Bromo-1-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It’s also known by its English name, 3-Bromo-1-Methylisoquinoline .
Physical And Chemical Properties Analysis
3-Bromo-1-methylisoquinoline has a predicted boiling point of 320.1±22.0 °C and a predicted density of 1.488±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Supramolecular Chemistry
In the study of noncovalent supramolecular complexes, researchers investigated the rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which resemble the minimal subunits of chiral polygons and polyhedra. The reaction involved 3-methylisoquinoline among other heteroaryl compounds, highlighting its role in forming mono(heteroaryl)- and bis(heteroaryl)-containing products due to the α-substituents on the heteroaryl ring, such as the methyl group in 3-methylisoquinoline. This research contributes to understanding the dynamics and stereochemistry of supramolecular assemblies, crucial for developing new materials and catalysts (Fuss, Siehl, Olenyuk, & Stang, 1999).
Organic Synthesis and Rearrangements
Another significant application involves the conversion of 3-methylisoquinoline derivatives into halohydrins, which can undergo base-induced rearrangement reactions to yield isochromenes and new isoquinolines. This process showcases the utility of 3-methylisoquinoline derivatives in synthetic organic chemistry, enabling the creation of diverse and complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Kirby, Mackinnon, Elliott, & Uff, 1979).
Drug Design and Synthesis
In drug design, derivatives of 3-methylisoquinoline have been explored for their potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy and other diseases. The synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ) involved reactions with 3-methylisoquinoline derivatives, leading to compounds with improved solubility and potency as PARP-1 inhibitors, illustrating the critical role of 3-methylisoquinoline in the development of new therapeutic agents (Woon, Sunderland, Paine, Lloyd, Thompson, & Threadgill, 2013).
Antitumor Activity
Research into the antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazones has involved the synthesis of 4-bromo-1-methylisoquinoline derivatives. These compounds were evaluated for their efficacy against leukemia, highlighting the potential of 3-bromo-1-methylisoquinoline derivatives in cancer research. The study found that certain derivatives exhibited significant antitumor activity, underscoring the importance of 3-bromo-1-methylisoquinoline in synthesizing new compounds with potential therapeutic applications (Liu, Lin, Penketh, & Sartorelli, 1995).
Mechanism of Action
Target of Action
3-Bromo-1-methylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack Isoquinolines are known to interact with various biological targets due to their aromatic and delocalized systems .
Mode of Action
Isoquinolines can be considered as 10-electron π -aromatic and delocalized systems . Isoquinolines can undergo quaternization and conversion to N-oxides .
Biochemical Pathways
Isoquinolines are known to interact with various biochemical pathways due to their chemical structure .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The interaction of isoquinolines with their targets can lead to various molecular and cellular effects .
Action Environment
The action of isoquinolines can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
3-bromo-1-methylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVVANJIPMYLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856887 | |
Record name | 3-Bromo-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methylisoquinoline | |
CAS RN |
1041263-08-4 | |
Record name | 3-Bromo-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.